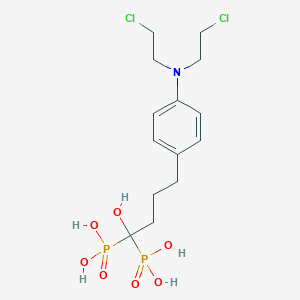

4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid

Overview

Description

Chlorambucil is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . It is less toxic than most other nitrogen mustards .

Molecular Structure Analysis

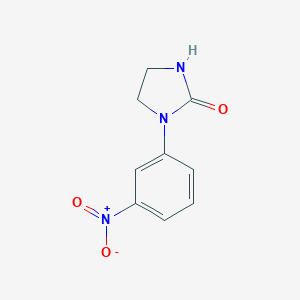

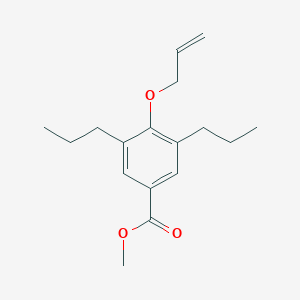

The empirical formula for Chlorambucil is C14H19Cl2NO2, and it has a molecular weight of 304.21 .Physical And Chemical Properties Analysis

Chlorambucil is a powder with a molecular weight of 304.21 . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications

Synthesis of Metal Bisphosphonates : It has been utilized as a precursor in the syntheses of new metal bisphosphonates, such as Mn, Fe, Co, Ni, Cu (Gómez-Alcántara et al., 2004).

Potential Applications in Research : Recognized as a compound with potential scientific research applications (Buss, Coe, & Tatlow, 1997).

Immunomodulators and Antitumor Drugs : A synthesized bisphosphonate derivative of folic acid derived from this compound has shown potential as immunomodulators, calcium-exchange regulators, and antitumor drugs (Bekker, Chukanov, & Grigor’ev, 2013).

Effect on Arthritis : Aminobisphosphonates like this compound exacerbate arthritis in mice by stimulating histamine synthesis and increasing macrophages and granulocytes (Nakamura et al., 1996).

Applications in Cosmetics and Pharmaceuticals : Synthesized phosphoesters promote cell viability and can be developed into additives for skin cosmetics and pharmaceuticals (Serbezeanu et al., 2019).

Bone Loss Prevention : Orally administered bisphosphonates like Alendronate and Neridronate significantly reduce bone loss in a rat model (Mian et al., 1996).

Anti-Cancer Drug Detoxification : Chlorambucil, which is related to this compound, is used in chemotherapy for chronic lymphocytic leukemia and its detoxification in human gastric juice and saliva has been studied (Hovinen, Silvennoinen, & Vilpo, 1998).

Anti-HIV Activity : A synthesized bis(SATE) phosphonodiester nucleoside prodrug has potential anti-HIV activity (Oh, Liu, & Hong, 2010).

Safety And Hazards

properties

IUPAC Name |

[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-hydroxy-1-phosphonobutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Cl2NO7P2/c15-8-10-17(11-9-16)13-5-3-12(4-6-13)2-1-7-14(18,25(19,20)21)26(22,23)24/h3-6,18H,1-2,7-11H2,(H2,19,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBMGZJQVAIXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(O)(P(=O)(O)O)P(=O)(O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146357 | |

| Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |

CAS RN |

104233-81-0 | |

| Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104233810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)